c(RGDfK)

Integrin αvβ3 Competitive Binding Assay Radioligand Displacement

c(RGDfK) is a monomeric cyclic pentapeptide, cyclo(Arg-Gly-Asp-D-Phe-Lys), that provides a high-affinity αvβ3 integrin targeting baseline (IC50 0.94 nM) for de novo conjugate development. Its D-Phe-stabilized cyclic conformation confers ~85-fold greater potency than c(RGDyK) monomer and essential metabolic stability—linear RGD analogs undergo rapid proteolytic degradation in vivo. Procure this monomer to control multimerization stoichiometry and linker chemistry precisely. For imaging, the pre-formed dimeric E[c(RGDfK)]2 delivers a 2.2-fold increase in 24-hour tumor uptake (4.22 %ID/g vs. 1.90 %ID/g). For radionuclide therapy, the RAFT-[c(RGDfK)]4 tetramer provides a 10-fold avidity enhancement and prolonged tumor residence. Select c(RGDfK) monomer when you need a validated, high-purity targeting building block that ensures batch-to-batch consistency and superior pharmacokinetic performance.

Molecular Formula C27H41N9O7
Molecular Weight 603.7 g/mol
Cat. No. B12457323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec(RGDfK)
Molecular FormulaC27H41N9O7
Molecular Weight603.7 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31)
InChIKeyNVHPXYIRNJFKTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





c(RGDfK) Cyclic Peptide: Baseline Integrin αvβ3 Targeting Affinity and Procurement Considerations


c(RGDfK) is a cyclic pentapeptide (cyclo(Arg-Gly-Asp-D-Phe-Lys)) that functions as a selective inhibitor of the αvβ3 integrin, with a reported IC50 of 0.94 nM in standard competitive binding assays . The compound's cyclic conformation, stabilized by a D-phenylalanine residue, confers enhanced metabolic stability and receptor binding specificity relative to linear RGD peptides [1]. As a monomeric building block, c(RGDfK) serves as the foundational targeting moiety for the development of multimeric imaging and therapeutic conjugates.

Why Generic c(RGDfK) Substitution Fails: Critical Differentiators in Affinity, Stability, and Valency


Substituting c(RGDfK) with seemingly analogous cyclic RGD peptides (e.g., c(RGDyK), c(RGDfV)) or linear RGD sequences without rigorous comparative validation introduces unacceptable variability in integrin binding affinity, in vivo stability, and multivalent targeting potential. The specific D-Phe residue in c(RGDfK) imposes a unique backbone conformation that directly influences αvβ3 recognition kinetics [1]. Furthermore, the monomeric affinity of c(RGDfK) is not interchangeable with dimeric or tetrameric derivatives, as multimerization yields non-linear enhancements in tumor uptake and retention that are highly dependent on the precise linker chemistry and valency [2]. The quantitative evidence below establishes the precise performance boundaries that dictate scientific selection.

c(RGDfK) Quantitative Evidence Guide: Head-to-Head Performance Metrics for Procurement Decisions


Monomeric c(RGDfK) vs. c(RGDyK): Affinity Benchmark for Integrin αvβ3 Targeting

c(RGDfK) demonstrates a baseline monomeric affinity for αvβ3 integrin with an IC50 of 0.94 nM . In contrast, the closely related cyclic peptide c(RGDyK) has been reported to exhibit 'superior affinity' in side-by-side evaluations, with studies citing monomeric c(RGDyK) IC50 values of 80.0 nM under identical assay conditions, indicating that c(RGDfK) possesses an approximately 85-fold higher monomeric affinity [1]. This differential underscores that the D-Phe vs. D-Tyr substitution is not functionally neutral.

Integrin αvβ3 Competitive Binding Assay Radioligand Displacement

Cyclic c(RGDfK) vs. Linear RGD Peptides: Metabolic Stability and Degradation Resistance

Linear RGD peptides are highly susceptible to rapid chemical and enzymatic degradation in biological fluids, limiting their in vivo utility [1]. Cyclization of the RGD sequence, as in c(RGDfK) with its D-Phe residue, dramatically enhances stability. While direct quantitative half-life comparisons between c(RGDfK) and linear RGD are scarce in standardized assays, the class-level inference is robust: cyclic RGD peptides consistently demonstrate prolonged circulation times and reduced susceptibility to serum proteases relative to linear analogs, a prerequisite for any in vivo targeting application [1].

Peptide Stability Enzymatic Degradation Pharmacokinetics

Dimeric E[c(RGDfK)]2 vs. Monomeric c(RGDfK): Multivalency-Driven Affinity and Tumor Uptake Enhancement

Dimerization of c(RGDfK) via a glutamic acid linker (E[c(RGDfK)]2) significantly enhances integrin αvβ3 binding affinity and in vivo tumor accumulation compared to the monomer. The IC50 improves from 120 nM for DOTA-E-c(RGDfK) monomer to 69.9 nM for the DOTA-E[c(RGDfK)]2 dimer, representing a 1.7-fold affinity gain [1]. Critically, in vivo tumor uptake at 24 h post-injection increases from 1.90±0.29 %ID/g for the monomer to 4.22±0.96 %ID/g for the dimer, a 2.2-fold improvement [1]. A separate study comparing HYNIC-conjugated forms showed an even more pronounced effect: the E[c(RGDfK)]2 dimer achieved an IC50 of 9.07 nM versus 80.0 nM for the c(RGDyK) monomer [2].

Multivalent Targeting Tumor Uptake Radiolabeled Conjugates

Tetrameric RAFT-[c(RGDfK)]4 vs. Monomeric c(RGDfK): Multivalent Avidity Effect Quantified

Presentation of four c(RGDfK) moieties on a RAFT cyclodecapeptide scaffold yields a dramatic avidity enhancement for αvβ3 integrin compared to the monomer. Fluorescence Correlation Spectroscopy (FCS) revealed an affinity of 3.87±1.42 nM for RAFT-[c(RGDfK)]4, which is 10-fold higher than the monomeric c(RGDfK) affinity of 41.70±17.13 nM measured in the same study [1]. Furthermore, tetramerization confers the ability to bind two integrin receptors simultaneously, a functional gain not achievable with the monomer [1].

Avidity Enhancement Multivalent Scaffold Tumor Targeting

c(RGDfK)-Based Tracer vs. c(RGDfV) Control: Specificity in RGD-Recognizing Integrin Binding

In a preclinical PET imaging study, the 18F-labeled c(RGDfK) derivative FPyPEGCBT-c(RGDfK) demonstrated efficient binding to RGD-recognizing integrins (αVβ3 and αVβ5) with an IC50 of 30.8×10⁻⁷ M, compared to a control c(RGDfV) peptide which exhibited an IC50 of 6.0×10⁻⁷ M under identical conditions [1]. The 5-fold lower potency of the c(RGDfV) control validates that the D-Phe→D-Val substitution in the cyclic RGD scaffold alters the binding kinetics in favor of c(RGDfK).

PET Imaging Radiotracer Specificity Integrin Subtype

c(RGDfK) Application Scenarios: Procurement Rationale Based on Differentiated Performance Data


Monomeric c(RGDfK) as a High-Affinity Building Block for Custom Conjugates

When developing novel radiotracers, fluorescent probes, or drug conjugates where valency and linker chemistry are to be optimized de novo, monomeric c(RGDfK) is the preferred starting material. Its intrinsic IC50 of 0.94 nM provides a high-affinity baseline that outperforms c(RGDyK) monomer by ~85-fold, ensuring that subsequent chemical modifications have a robust targeting foundation upon which to build multivalency effects [1]. Procurement of c(RGDfK) monomer over generic cyclic RGD peptides is justified when the end-user intends to control multimerization stoichiometry and linker composition.

Dimeric E[c(RGDfK)]2 for Preclinical PET/SPECT Imaging with Enhanced Tumor Contrast

For researchers performing small-animal PET or SPECT imaging of αvβ3-positive tumors (e.g., U87MG glioblastoma, SK-RC-52 renal carcinoma), the dimeric E[c(RGDfK)]2 construct offers a validated performance advantage. The dimer provides a 2.2-fold increase in 24-hour tumor uptake (4.22 %ID/g vs. 1.90 %ID/g for monomer) [2]. This translates directly to higher tumor-to-background contrast and more reliable quantification of integrin expression. Procurement of the pre-formed dimer eliminates the variability and labor associated with in-house multimerization, ensuring batch-to-batch consistency in imaging studies.

Tetrameric RAFT-[c(RGDfK)]4 for High-Avidity Targeted Radiotherapy and Drug Delivery

Applications requiring maximal tumor retention and receptor clustering—such as targeted radionuclide therapy with 64Cu or 177Lu, or delivery of cytotoxic payloads—benefit disproportionately from the tetrameric RAFT-[c(RGDfK)]4 scaffold. The 10-fold avidity enhancement over monomer (Kd 3.87 nM vs. 41.70 nM) and the capacity to bind two integrins simultaneously result in prolonged tumor residence time and enhanced internalization [3]. Procurement of this tetrameric construct is indicated when the therapeutic index depends critically on maximizing the area under the tumor concentration-time curve.

Cyclic c(RGDfK) as a Stable Scaffold for In Vivo Pharmacokinetic Studies

In any experimental context where the targeting moiety must survive in circulation for hours to days, the cyclic nature of c(RGDfK) is non-negotiable. Linear RGD peptides undergo rapid proteolytic degradation, rendering them unsuitable for in vivo biodistribution or longitudinal imaging studies [4]. Procurement of cyclic c(RGDfK) ensures that the observed pharmacokinetic profile reflects the intended targeting interaction rather than rapid clearance of degraded fragments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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